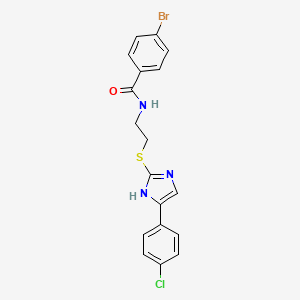

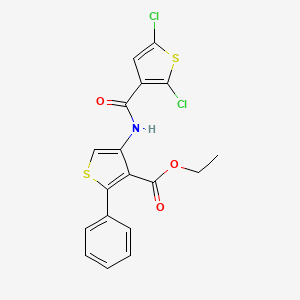

![molecular formula C23H17NO5S B3007378 3-[(4-氧杂铬-2-羰基)氨基]-5-苯基噻吩-2-甲酸乙酯 CAS No. 361478-92-4](/img/structure/B3007378.png)

3-[(4-氧杂铬-2-羰基)氨基]-5-苯基噻吩-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate is a compound that is likely to have interesting chemical and physical properties due to its complex structure, which includes a chromene moiety, a thiophene ring, and an ester group. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions that include the formation of rings and the introduction of substituents through various functional group transformations. For example, the synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates was achieved using a three-component synthetic protocol involving ethyl 3-oxohexanoate, malononitrile, and aldehydes . Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involved the reaction of a bromophenyl-fluorophenyl compound with ammonium acetate . These methods suggest that the synthesis of Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate could also involve multi-component reactions and the use of catalysts or specific reagents to build the complex structure.

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, revealing an orthorhombic space group and specific unit-cell parameters . Another study reported the crystal structure of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate, showing the presence of hydrogen bonds and molecular dimers . These findings suggest that the molecular structure of Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate could also exhibit interesting features such as hydrogen bonding and polymorphism.

Chemical Reactions Analysis

The reactivity of compounds with similar structures to Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate can be diverse. For example, the photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene derivatives led to the formation of ethyl 3-phenylisothiazole-4-carboxylate . Additionally, the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives yielded various substituted phenyl-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives . These studies indicate that the compound may also undergo photochemical reactions and could be reactive towards nucleophilic or electrophilic agents, leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds provide insights into their behavior. The photophysical properties of ethyl 3-phenylisothiazole-4-carboxylate and its derivatives were studied, showing absorptions due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . The thermal properties of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate were characterized by TGA and DTA . These findings suggest that Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate may also exhibit unique photophysical and thermal properties, which could be explored for potential applications in materials science or as a sensitizer in photochemical reactions.

科学研究应用

合成和药物化学应用

3-[(4-氧杂铬-2-羰基)氨基]-5-苯基噻吩-2-甲酸乙酯衍生物因其合成和作为治疗剂的潜力而被广泛研究。这些化合物参与各种杂环化合物的合成,这些化合物显示出有希望的生物活性。

杂环化合物合成:该化合物可作为合成多种杂环化合物的先驱,包括嘧啶、异恶唑和吡唑啉。这些衍生物通过与不同试剂的反应合成,显示了该化合物在有机合成中的多功能性 (Ryndina 等,2002), (Karcı & Karcı,2012)。

抗菌活性:从 3-[(4-氧杂铬-2-羰基)氨基]-5-苯基噻吩-2-甲酸乙酯合成的某些衍生物已对其抗菌特性进行了评估。这些研究突出了这些化合物作为抗菌剂的潜力,为开发新的治疗选择做出贡献 (Abu‐Hashem 等,2011)。

材料科学应用

除了药物化学之外,这些化合物还在材料科学中得到应用,特别是在染料和聚合物的开发中。

染料合成:3-[(4-氧杂铬-2-羰基)氨基]-5-苯基噻吩-2-甲酸乙酯衍生物已用于合成单偶氮染料。这些染料表现出溶剂变色行为,并且由于其着色特性和牢度等级而在纺织工业中具有潜在应用 (Iyun 等,2015)。

电活性聚合物:3-[(4-氧杂铬-2-羰基)氨基]-5-苯基噻吩-2-甲酸乙酯的衍生物已被研究用于合成电活性聚合物。这些聚合物以其稳定性和电化学性能而著称,使其适用于各种电子应用 (Chahma 等,2007)。

属性

IUPAC Name |

ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO5S/c1-2-28-23(27)21-16(12-20(30-21)14-8-4-3-5-9-14)24-22(26)19-13-17(25)15-10-6-7-11-18(15)29-19/h3-13H,2H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENASDVESFVJFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-[(4-oxochromene-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[6-(Oxan-4-yl)pyrimidin-4-yl]-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B3007296.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-naphthamide](/img/structure/B3007305.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3007310.png)

![Methyl (2-{[(4-fluorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3007314.png)

![1-[(E)-2-phenylethenyl]sulfonyl-N-[1-[3-(trifluoromethyl)phenyl]butyl]piperidine-4-carboxamide](/img/structure/B3007315.png)

![3-chloro-2-{2-[(5-nitro-2-pyridinyl)sulfanyl]-1H-imidazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3007317.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B3007318.png)